tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate is an organic compound characterized by its complex structure, which includes an azetidine ring, a tert-butyl ester group, and an aminopyridine moiety. Its molecular formula is C13H19N3O3, and it has a molecular weight of 265.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules.
The compound can be synthesized through various chemical methods, which have been documented in scientific literature. BenchChem and other chemical suppliers provide details on its synthesis and potential applications.
tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate falls under the category of nitrogen-containing heterocycles due to the presence of the azetidine ring. It is classified as a carboxylate ester due to the tert-butyl group attached to the carboxylic acid portion of the molecule.
The synthesis of tert-butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate typically involves several key steps:
The synthetic routes may vary based on specific laboratory conditions, including temperature, solvent choice (such as dimethylformamide or tetrahydrofuran), and reaction time. The use of bases like sodium hydride or potassium carbonate is common to facilitate these reactions.
The molecular structure of tert-butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate features:
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | tert-butyl 3-(2-aminopyridin-4-yl)oxyazetidine-1-carboxylate |
| InChI | InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16... |
| InChI Key | QIZXNNNIYZOMDT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=NC=C2)N |
tert-butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate can participate in several chemical reactions:
The conditions for these reactions vary significantly based on the desired outcome, such as temperature control and choice of solvents to optimize yields.
The mechanism of action for tert-butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The aminopyridine moiety can bind to enzymes or receptors, potentially modulating their activity and leading to various biological effects. The azetidine ring may enhance binding affinity and selectivity towards these targets.
The compound is expected to be solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and dimethylformamide.
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, DMF |
| Stability | Stable under normal laboratory conditions |
tert-butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate has several scientific applications:
This compound's unique structure makes it valuable for further exploration in both synthetic chemistry and pharmacology, highlighting its potential in developing new therapeutic agents.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7